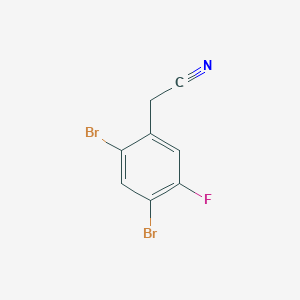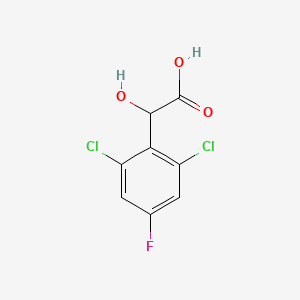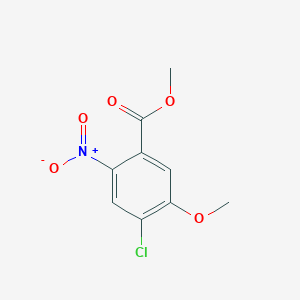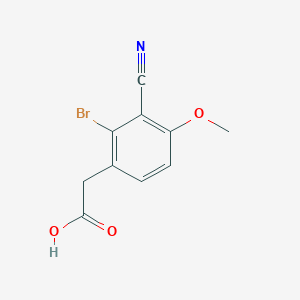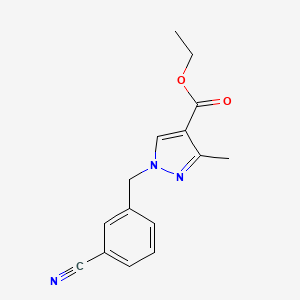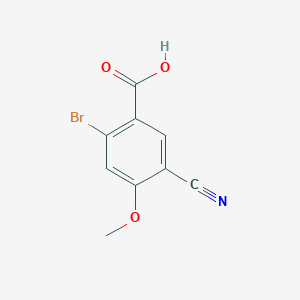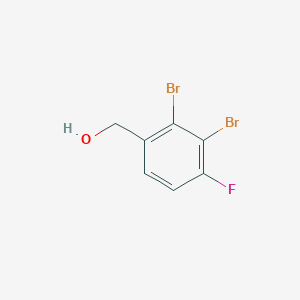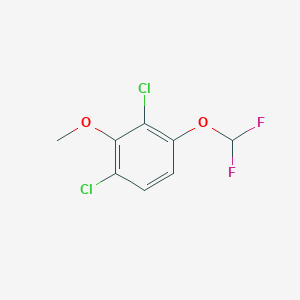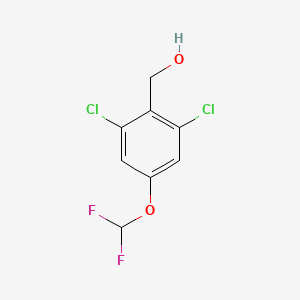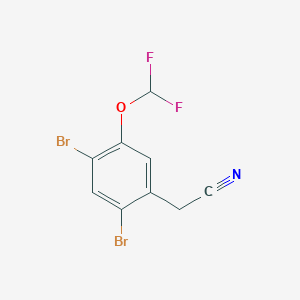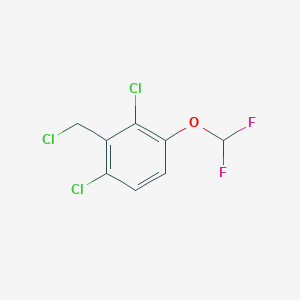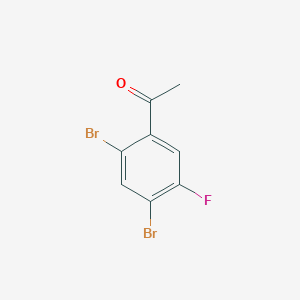
2',4'-Dibromo-5'-fluoroacetophenone
Übersicht
Beschreibung
2’,4’-Dibromo-5’-fluoroacetophenone is an organic compound with the molecular formula C8H5Br2FO and a molecular weight of 295.93 g/mol . It is a derivative of acetophenone, where the phenyl ring is substituted with bromine atoms at the 2’ and 4’ positions and a fluorine atom at the 5’ position. This compound is used in various chemical syntheses and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2’,4’-Dibromo-5’-fluoroacetophenone can be synthesized through the bromination and fluorination of acetophenone derivatives. One common method involves the bromination of 5’-fluoroacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like carbon tetrachloride at room temperature .
Industrial Production Methods
Industrial production of 2’,4’-dibromo-5’-fluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2’,4’-Dibromo-5’-fluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Condensation Reactions: It can undergo condensation with aldehydes in the presence of catalysts like tin(II) chloride or samarium(III) iodide to form α,β-unsaturated ketones.
Esterification: It can react with carboxylic acids to form esters.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Condensation: Aldehydes, tin(II) chloride or samarium(III) iodide as catalysts.
Esterification: Carboxylic acids, typically under acidic conditions.
Major Products
Substitution: Products include substituted acetophenones with various functional groups.
Condensation: α,β-unsaturated ketones.
Esterification: Esters of 2’,4’-dibromo-5’-fluoroacetophenone.
Wissenschaftliche Forschungsanwendungen
2’,4’-Dibromo-5’-fluoroacetophenone is used in various scientific research applications:
Biology: It is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2’,4’-dibromo-5’-fluoroacetophenone involves its reactivity towards nucleophiles and electrophiles. The bromine and fluorine substituents on the phenyl ring influence its electronic properties, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dibromoacetophenone: Similar structure but lacks the fluorine atom.
2,3-Dibromo-4-fluoroacetophenone: Similar but with different positions of bromine and fluorine atoms.
2-Bromo-4’-fluoroacetophenone: Contains only one bromine atom and one fluorine atom.
Uniqueness
2’,4’-Dibromo-5’-fluoroacetophenone is unique due to the specific positions of the bromine and fluorine atoms on the phenyl ring, which confer distinct electronic and steric properties. These properties make it particularly useful in specific synthetic applications and research contexts.
Eigenschaften
IUPAC Name |
1-(2,4-dibromo-5-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITUOAAZZVFYNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


